Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Attachment at the Chiral Carbon
The target compound incorporates a thiophen-3-yl group at the carbon adjacent to the pyrazole ring, whereas the nearest commercially available regioisomer, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034345-40-7), contains a thiophen-2-yl group at the same position . In the structurally validated thiophene-pyrazolourea JNK3 inhibitor series, the attachment position of the thiophene ring relative to the urea-pyrazole core is a critical determinant of kinase selectivity and pharmacokinetic profile [1]. The lead compound 17 from this series achieved an IC50 of 35 nM against JNK3 with >100-fold selectivity over JNK1 and JNK2 isoforms, illustrating that precise regioisomeric configuration is inseparable from functional performance [1].
| Evidence Dimension | Regioisomeric configuration at the chiral carbon linking pyrazole and thiophene |
|---|---|
| Target Compound Data | Thiophen-3-yl substituent (CAS 2034342-19-1) |
| Comparator Or Baseline | Thiophen-2-yl substituent (CAS 2034345-40-7) |
| Quantified Difference | Structural difference only; quantitative bioactivity data for the target compound are not publicly available as of 2026. |
| Conditions | Structural analysis by SMILES comparison: O=C(NCC(c1ccsc1)n1cccn1)Nc1cccs1 (target) vs. the corresponding 2-thienyl regioisomer . |
Why This Matters
Regioisomeric configuration is a primary driver of target binding and selectivity in this scaffold; substitution of a 2-thienyl for a 3-thienyl analog without confirmatory assay data can lead to irreproducible or misleading biological results.
- [1] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(1):24-29. doi:10.1021/acsmedchemlett.0c00533. View Source
